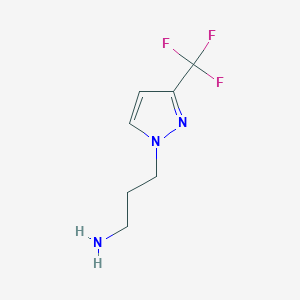![molecular formula C16H22N4O B2405715 N-(2-Ciclopropilpropan-2-il)-4-metil-2-(metilamino)pirrolo[1,2-a]pirimidina-8-carboxamida](/img/structure/B2405715.png)
N-(2-Ciclopropilpropan-2-il)-4-metil-2-(metilamino)pirrolo[1,2-a]pirimidina-8-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las pirrolo[1,2-a]pirimidinas han atraído atención debido a su potencial como agentes anticancerígenos. Los investigadores exploran sus efectos inhibitorios sobre quinasas específicas involucradas en la proliferación y supervivencia de las células cancerosas .
- Inesperadamente, las pirrolo[1,2-a]pirimidinas presentan propiedades de mejora de la emisión inducida por la agregación (AIEE) . Los materiales AIEE emiten una fluorescencia más fuerte al agregarse.
Agentes Anticancerígenos
Propiedades Fotofísicas
Agentes Antibacterianos
En resumen, las pirrolo[1,2-a]pirimidinas ofrecen una plataforma versátil para el descubrimiento de fármacos, el desarrollo agroquímico y la ciencia de los materiales. Sus propiedades únicas las convierten en objetivos valiosos para futuras investigaciones y aplicaciones en diversos campos científicos. 🌟
Mecanismo De Acción
Target of Action
The compound N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide is a pyrrolopyrimidine derivative . Pyrrolopyrimidines have been studied as ligands of 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including cell signaling, DNA repair, and enzymatic regulation .
Mode of Action
Given its structural similarity to other pyrrolopyrimidines, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity . This can result in changes to cellular processes such as signal transduction, DNA repair, and enzymatic activity .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of protein kinases like CK2 and AKT can impact cell proliferation and survival pathways . Similarly, modulation of enzymes like FAAH and MAGL can influence endocannabinoid signaling . The compound’s effects on these pathways can have downstream effects on cellular functions and overall organismal physiology .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound acts as an inhibitor of protein kinases like CK2 and AKT, it could potentially suppress cell proliferation and induce apoptosis . If it modulates endocannabinoid enzymes like FAAH and MAGL, it could alter pain perception and inflammatory responses .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the pyrrolopyrimidine derivative .
Cellular Effects
Other pyrrolopyrimidines have been shown to exhibit antiproliferative activity against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other pyrrolopyrimidines have been shown to exhibit time-dependent properties, such as aggregation-induced emission enhancement .
Metabolic Pathways
Other pyrrolopyrimidines have been shown to undergo various metabolic transformations, including oxidation and conjugation reactions .
Subcellular Localization
The subcellular localization of a protein or compound can have significant effects on its activity or function .
Propiedades
IUPAC Name |
N-(2-cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-9-13(17-4)18-14-12(7-8-20(10)14)15(21)19-16(2,3)11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,17,18)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVGDTPOOGYEIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CN12)C(=O)NC(C)(C)C3CC3)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2405636.png)
![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)




![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)

